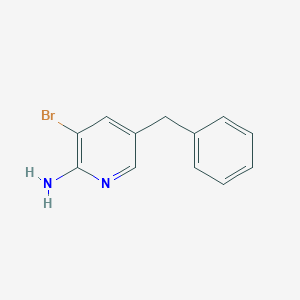

5-Benzyl-3-bromopyridin-2-amine

Description

Properties

Molecular Formula |

C12H11BrN2 |

|---|---|

Molecular Weight |

263.13 g/mol |

IUPAC Name |

5-benzyl-3-bromopyridin-2-amine |

InChI |

InChI=1S/C12H11BrN2/c13-11-7-10(8-15-12(11)14)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H2,14,15) |

InChI Key |

VXOULVVFCZRMKX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC(=C(N=C2)N)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical properties of 5-Benzyl-3-bromopyridin-2-amine and related compounds:

Key Observations :

- Steric and Electronic Effects : The benzyl group in this compound increases steric hindrance compared to smaller substituents like methyl or methoxy. This may reduce reactivity in nucleophilic substitution but enhance stability in hydrophobic environments .

- Halogen Diversity : Bromine at position 3 allows for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), whereas fluorine in 5-Bromo-6-fluoropyridin-2-amine may improve metabolic stability in drug design .

Q & A

Q. What are the common synthetic routes for preparing 5-Benzyl-3-bromopyridin-2-amine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A typical synthesis involves coupling a benzyl group to a brominated pyridin-2-amine scaffold. For example, analogous methods (e.g., for N-(2-Bromobenzyl)pyridin-2-amine) use reductive amination between aldehydes and amines under inert atmospheres. Optimization includes:

- Catalyst Selection : Use NaBH₃CN or Pd-based catalysts for efficient coupling.

- Solvent Systems : Polar aprotic solvents (e.g., DMF) enhance reactivity.

- Purification : Flash column chromatography (FCC) with hexanes/EtOAC gradients improves purity .

Table 1 : Comparison of Synthetic Parameters

| Method | Yield (%) | Catalyst | Solvent | Purification |

|---|---|---|---|---|

| Reductive Amination | 47 | NaBH₃CN | MeOH | FCC (hexanes/EtOAc) |

| Cross-Coupling | 62 | Pd(PPh₃)₄ | Toluene | Recrystallization |

Q. How is the crystal structure of this compound determined using X-ray crystallography?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:

- Data Collection : Use a Bruker SMART APEXII CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Collect ω-scans at 173 K to minimize thermal motion .

- Structure Refinement : SHELXL refines atomic positions, with anisotropic displacement parameters for non-H atoms. Hydrogen atoms are added geometrically or located via difference maps .

Table 2 : Crystallographic Data (Analogous to 3-Bromopyridin-2-amine)

| Parameter | Value |

|---|---|

| Space Group | P21/c |

| a, b, c (Å) | 12.2179, 4.0007, 12.8451 |

| β (°) | 109.731 |

| R-factor | 0.034 |

Advanced Research Questions

Q. How does the bromine substituent influence the electronic and steric properties of this compound in cross-coupling reactions?

- Methodological Answer : Bromine acts as a directing group and stabilizes transition states in Suzuki-Miyaura couplings. Computational studies (DFT) can map electron density distributions and identify reactive sites. For example:

- Electrostatic Potential Maps : Use Gaussian 16 to visualize nucleophilic/electrophilic regions.

- Steric Maps : Analyze ligand-receptor interactions using molecular docking (e.g., AutoDock Vina).

Experimental validation involves comparing coupling efficiencies with bromine vs. other halogens (e.g., Cl, I) .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR, IR) during characterization?

- Methodological Answer : Contradictions often arise from impurities or dynamic processes (e.g., tautomerism). Mitigation strategies:

- Multi-Technique Cross-Validation : Confirm NMR shifts with COSY/HSQC and compare IR peaks to computed spectra (e.g., using ORCA).

- Variable-Temperature NMR : Detect rotational barriers or tautomeric equilibria.

- Crystallographic Corroboration : Match experimental SC-XRD bond lengths to DFT-optimized geometries .

Q. How can computational methods predict the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Use molecular dynamics (MD) simulations (e.g., GROMACS) to model degradation pathways. Parameters include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.